molecular formula C36H54N4O2 B087807 N,N'-bis[(1-methyl-4-phenylpiperidin-4-yl)methyl]decanediamide CAS No. 13018-50-3

N,N'-bis[(1-methyl-4-phenylpiperidin-4-yl)methyl]decanediamide

Cat. No.: B087807
CAS No.: 13018-50-3
M. Wt: 574.8 g/mol
InChI Key: DMPYTENYPFANFS-UHFFFAOYSA-N
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Description

N,N’-Bis(1-methyl-4-phenyl-4-piperidylmethyl)sebacamide is a complex organic compound with the molecular formula C36H54N4O2 This compound is known for its unique structure, which includes two piperidylmethyl groups attached to a sebacamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Bis(1-methyl-4-phenyl-4-piperidylmethyl)sebacamide typically involves the reaction of 1-methyl-4-phenyl-4-piperidylmethylamine with sebacoyl chloride. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product. The crude product is then purified using techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of N,N’-Bis(1-methyl-4-phenyl-4-piperidylmethyl)sebacamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions precisely. The purification steps are also scaled up, often involving continuous chromatography systems to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

N,N’-Bis(1-methyl-4-phenyl-4-piperidylmethyl)sebacamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

N,N’-Bis(1-methyl-4-phenyl-4-piperidylmethyl)sebacamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N’-Bis(1-methyl-4-phenyl-4-piperidylmethyl)sebacamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • N,N’-Bis(1-methyl-4-phenyl-4-piperidylmethyl)decanediamide
  • N,N’-Bis(1-methyl-4-phenyl-4-piperidylmethyl)terephthalamide
  • N,N’-Bis(1-methyl-4-phenyl-4-piperidylmethyl)adipamide

Uniqueness

N,N’-Bis(1-methyl-4-phenyl-4-piperidylmethyl)sebacamide is unique due to its specific sebacamide backbone, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications where specific interactions with biological targets or unique material properties are required .

Properties

CAS No.

13018-50-3

Molecular Formula

C36H54N4O2

Molecular Weight

574.8 g/mol

IUPAC Name

N,N'-bis[(1-methyl-4-phenylpiperidin-4-yl)methyl]decanediamide

InChI

InChI=1S/C36H54N4O2/c1-39-25-21-35(22-26-39,31-15-9-7-10-16-31)29-37-33(41)19-13-5-3-4-6-14-20-34(42)38-30-36(23-27-40(2)28-24-36)32-17-11-8-12-18-32/h7-12,15-18H,3-6,13-14,19-30H2,1-2H3,(H,37,41)(H,38,42)

InChI Key

DMPYTENYPFANFS-UHFFFAOYSA-N

SMILES

CN1CCC(CC1)(CNC(=O)CCCCCCCCC(=O)NCC2(CCN(CC2)C)C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

CN1CCC(CC1)(CNC(=O)CCCCCCCCC(=O)NCC2(CCN(CC2)C)C3=CC=CC=C3)C4=CC=CC=C4

13018-50-3

Origin of Product

United States

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